Ethyl 2-aminoindolizine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

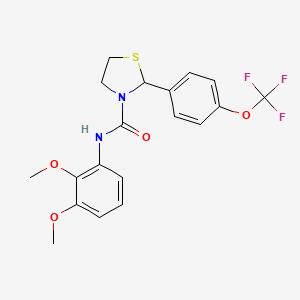

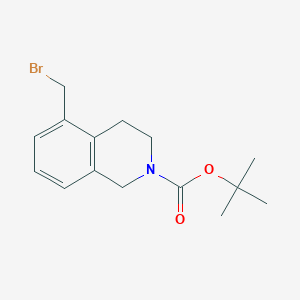

Ethyl 2-aminoindolizine-1-carboxylate is a chemical compound with the CAS Number: 2361645-62-5 . It has a molecular weight of 204.23 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of new pyrimido [5,4- a ]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or this compound with various electrophilic reagents has been described . The structure of the products was confirmed by their elemental analysis and IR, 1 H NMR, and mass spectra .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

The synthesis of new pyrimido [5,4- a ]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or this compound with various electrophilic reagents is described . The structure of the products was confirmed by their elemental analysis and IR, 1 H NMR, and mass spectra .Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.23 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 2-aminoindolizine-1-carboxylate is used in the synthesis of various pyrimido[5,4-a]indolizines, with their structures confirmed by elemental analysis and spectroscopic methods such as IR, 1H NMR, and mass spectra. These synthesized compounds have also been evaluated for antimicrobial properties (Abd El-Salam, 2000).

Antimicrobial and Anti-inflammatory Agents

This compound has been transformed into various compounds which were characterized and screened for antibacterial, antifungal, and anti-inflammatory activities. Some of these compounds have shown promising biological activities (Narayana et al., 2006).

Larvicidal Activity

In a study involving microwave-assisted synthesis, novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized and their larvicidal properties evaluated against Anopheles arabiensis, demonstrating significant activity (Chandrashekharappa et al., 2018).

Fluorescent Derivatization Reagent

Ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate, a derivative, has been identified as a selective fluorescence derivatization reagent for primary and secondary amines, useful in analytical chemistry (Fujino & Koya, 1994).

Discovery of Anticancer Agents

In research focusing on breast cancer treatment, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and its derivatives evaluated for cytotoxicity against cancer cell lines, demonstrating potential as anticancer therapeutics (Gad et al., 2020).

Safety and Hazards

The safety information for Ethyl 2-aminoindolizine-1-carboxylate includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Ethyl 2-aminoindolizine-1-carboxylate is a derivative of indole , a heterocyclic aromatic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound may have a wide range of molecular and cellular effects

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, which are structurally similar to Ethyl 2-aminoindolizine-1-carboxylate, have various biological activities . They can interact with multiple receptors and participate in a variety of biochemical reactions .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

ethyl 2-aminoindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBIGMLTCRRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2813078.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)

![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)

![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)

![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)